molecular formula C28H31NO5S B12290554 Lasofoxifene Sulfate

Lasofoxifene Sulfate

Cat. No.: B12290554
M. Wt: 493.6 g/mol
InChI Key: NXQINUGCNDMKEW-UHFFFAOYSA-N
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Description

Lasofoxifene Sulfate is a nonsteroidal selective estrogen receptor modulator (SERM) marketed under the brand name Fablyn. It is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women. This compound has shown significant promise in reducing the incidence of estrogen receptor-positive breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lasofoxifene involves a Lewis acid-mediated three-component coupling reaction. The reaction includes 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride (HfCl4). This one-pot coupling reaction produces a 3,4,4-triaryl-1-butene intermediate, which undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part. The migration of the double bond results in the formation of Lasofoxifene .

Industrial Production Methods

Industrial production of Lasofoxifene Sulfate follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Lasofoxifene Sulfate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Lasofoxifene Sulfate has a wide range of scientific research applications:

Mechanism of Action

Lasofoxifene Sulfate exerts its effects by selectively binding to estrogen receptors (ERα and ERβ) with high affinity. It mimics the positive effects of estrogen on bone by reducing the production and lifespan of osteoclasts through the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system. It also stimulates osteoblast activity, promoting bone formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lasofoxifene Sulfate stands out due to its higher affinity for estrogen receptors and its significant reduction in breast cancer incidence compared to other SERMs. It also has improved oral bioavailability, making it more effective in clinical applications .

Properties

Molecular Formula

C28H31NO5S

Molecular Weight

493.6 g/mol

IUPAC Name

[6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate

InChI

InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)

InChI Key

NXQINUGCNDMKEW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5

Origin of Product

United States

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